molecular formula C5H2INS B3048951 5-Iodothiophene-3-carbonitrile CAS No. 18800-02-7

5-Iodothiophene-3-carbonitrile

Cat. No. B3048951
CAS RN: 18800-02-7
M. Wt: 235.05
InChI Key: OHFYYYKHHMNDIV-UHFFFAOYSA-N
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Description

5-Iodothiophene-3-carbonitrile is a chemical compound with the molecular formula C5H2INS . It has a molecular weight of 235.05 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Iodothiophene-3-carbonitrile, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . A solvent-free synthesis method using high-speed vibration milling has also been studied for the synthesis of 2-aminothiophene-3-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of 5-Iodothiophene-3-carbonitrile is represented by the InChI code 1S/C5H2INS/c6-5-1-4(2-7)3-8-5/h1,3H . This indicates that the molecule consists of a thiophene ring with an iodine atom attached at the 5th position and a carbonitrile group at the 3rd position .


Physical And Chemical Properties Analysis

5-Iodothiophene-3-carbonitrile is a powder with a melting point of 65-67°C . It should be stored at room temperature . The compound is stable under normal conditions, but it should be kept away from heat/sparks/open flames/hot surfaces .

Scientific Research Applications

Photophysical Properties and Fluorescent Probes

Thiophenes exhibit interesting photophysical properties, including fluorescence. Researchers have explored 5-iodothiophene-3-carbonitrile as a fluorescent probe for detecting specific analytes or monitoring biological processes. Its emission properties can be tuned by varying the surrounding environment or introducing specific functional groups.

For additional technical details, you can find the MSDS and related information here . .

Safety and Hazards

Safety data indicates that 5-Iodothiophene-3-carbonitrile should be handled with care. The compound has been assigned the signal word "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes . It is also recommended to use personal protective equipment as required .

Future Directions

The future directions for research on 5-Iodothiophene-3-carbonitrile and related compounds are likely to involve further exploration of their synthesis and potential applications. Thiophene derivatives are of interest due to their wide range of properties and applications, including their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

5-iodothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2INS/c6-5-1-4(2-7)3-8-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYYYKHHMNDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306046
Record name 5-Iodo-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodothiophene-3-carbonitrile

CAS RN

18800-02-7
Record name 5-Iodo-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-02-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-3-thiophenecarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID701306046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodothiophene-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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